3-Methoxytetrahydrofuran

Description

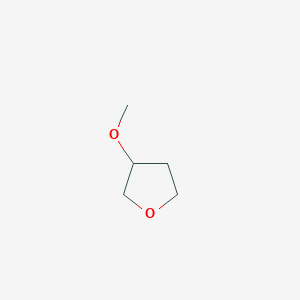

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

3-methoxyoxolane |

InChI |

InChI=1S/C5H10O2/c1-6-5-2-3-7-4-5/h5H,2-4H2,1H3 |

InChI Key |

NYFCMQOONXYPTH-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCOC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methoxytetrahydrofuran Derivatives

Multi-Step Synthetic Routes from Precursors

The construction of the 3-methoxytetrahydrofuran scaffold is often achieved through multi-step sequences that begin with readily available and often chiral starting materials. These routes are designed to control the stereochemistry of the final product, which is crucial for many of its applications.

Derivations from Carbohydrate Precursors

Carbohydrates serve as an excellent chiral pool for the synthesis of complex molecules. L-malic acid, a naturally occurring and inexpensive compound, is a common starting point for the synthesis of chiral (S)-3-hydroxytetrahydrofuran, the direct precursor to (S)-3-methoxytetrahydrofuran.

One established industrial method involves a three-step process starting from L-malic acid. google.comgoogle.compatsnap.com

Diesterification: L-malic acid is first converted to its dimethyl or diethyl ester. A typical procedure involves reacting L-malic acid with methanol (B129727) or ethanol (B145695) in the presence of a catalyst like thionyl chloride or sulfuric acid. google.comgoogle.com

Reduction: The resulting diester is then reduced to (S)-1,2,4-butanetriol. While strong reducing agents like lithium aluminum hydride can be used, industrial processes often favor safer and more cost-effective systems, such as sodium borohydride (B1222165) in the presence of lithium chloride. google.com

Cyclization: The final step is the acid-catalyzed dehydration and cyclization of (S)-1,2,4-butanetriol to yield (S)-3-hydroxytetrahydrofuran. This is typically achieved by heating the triol at high temperatures (180–220 °C) with a catalyst like p-toluenesulfonic acid (PTSA). google.comwikipedia.org

Another example starting from a carbohydrate is the synthesis of methyl-2-deoxyriboside, a methoxytetrahydrofuran derivative, from 2-deoxy-D-ribose. In this process, 2-deoxy-D-ribose undergoes an acid-catalyzed methanolysis. For instance, reacting it with methanol in the presence of hydrochloric acid in diethyl ether results in the formation of the desired ribofuranose derivative. google.com

Table 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

| Step | Reaction | Key Reagents | Reference |

|---|---|---|---|

| 1 | Esterification | L-Malic Acid, Methanol, Thionyl Chloride | google.com |

| 2 | Reduction | L-Dimethyl Malate, Sodium Borohydride, LiCl | google.com |

| 3 | Cyclization | (S)-1,2,4-Butanetriol, p-Toluenesulfonic Acid (PTSA) | google.comwikipedia.org |

Syntheses from Functionalized Tetrahydrofurans

The synthesis can also commence from already functionalized tetrahydrofuran (B95107) precursors or from molecules that can be readily cyclized into the ring system. A common strategy involves the hydroboration of dihydrofurans. For example, 2,3-dihydrofuran (B140613) or 2,5-dihydrofuran (B41785) can be subjected to hydroboration-oxidation using borane (B79455) reagents to produce 3-hydroxytetrahydrofuran (B147095). wikipedia.org The use of chiral borane reagents or catalysts can afford enantiomerically enriched products.

Alternatively, acyclic, functionalized precursors can be used. One patented method starts with S-4-chloro-3-hydroxybutyrate. The hydroxyl group is first protected, for instance, as a methoxy (B1213986) ether using dimethyl sulfate (B86663). The ester group is then reduced to a primary alcohol, followed by base-induced cyclization to form the substituted tetrahydrofuran ring. A final deprotection step yields the target molecule. patsnap.com

Approaches Utilizing 3-Hydroxytetrahydrofuran

3-Hydroxytetrahydrofuran is the most immediate precursor for the synthesis of this compound. As such, its efficient synthesis is a critical prerequisite. As detailed in section 2.1.1, the route from L-malic acid is a prominent example for producing the chiral (S)-enantiomer. google.compatsnap.com

For the racemic mixture, the cyclization of 1,2,4-butanetriol (B146131) using an acid catalyst like p-toluenesulfonic acid (PTSA) is a straightforward method. wikipedia.org Another approach involves using a strong acid ion-exchange resin, such as Amberlyst 15, which can facilitate the cyclization under milder conditions (e.g., 100°C in dioxane) and lead to high yields (96 mol%). chemicalbook.com The availability of 3-hydroxytetrahydrofuran as a commercial chemical makes it a convenient starting material for direct conversion to this compound. wikipedia.orgnih.gov

Key Functionalization Reactions for Methoxy Group Introduction

Once 3-hydroxytetrahydrofuran is obtained, the introduction of the methoxy group is typically accomplished through nucleophilic substitution reactions where the hydroxyl group is converted into a better leaving group or directly displaced.

Nucleophilic Substitution Methoxylation

The Williamson ether synthesis is a classic and widely used method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. To synthesize this compound from 3-hydroxytetrahydrofuran, this involves two main steps:

Deprotonation: 3-Hydroxytetrahydrofuran is treated with a strong base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH).

Nucleophilic Attack: The resulting tetrahydrofuran-3-alkoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The alkoxide displaces the iodide or sulfate leaving group in an Sₙ2 reaction to form the C-O bond of the ether.

This method is highly effective for primary and secondary alcohols and is a standard procedure in organic synthesis.

Table 2: Reagents for Williamson Ether Synthesis of this compound

| Role | Example Reagent | Purpose |

|---|---|---|

| Substrate | 3-Hydroxytetrahydrofuran | Alcohol to be converted |

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the nucleophile |

| Methylating Agent | Methyl Iodide (CH₃I) | Provides the methyl group and leaving group |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic solvent to facilitate the Sₙ2 reaction |

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry at the alcohol's carbon center. wikipedia.orgorganic-chemistry.org This is particularly valuable in stereospecific synthesis.

To synthesize this compound, 3-hydroxytetrahydrofuran is reacted with methanol in the presence of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com

The reaction mechanism proceeds through several steps:

The phosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org

This intermediate protonates the alcohol, which then attacks the activated phosphorus atom.

This forms an alkoxyphosphonium salt, which is a very good leaving group.

Methanol, acting as the nucleophile, then attacks the carbon atom bearing the activated oxygen, displacing the triphenylphosphine oxide and forming the methyl ether. youtube.com

A key feature of the Mitsunobu reaction is the Sₙ2 nature of the final nucleophilic attack, which results in a complete inversion of configuration at the stereocenter. wikipedia.org Therefore, reacting (R)-3-hydroxytetrahydrofuran under Mitsunobu conditions with methanol will yield (S)-3-methoxytetrahydrofuran. The reaction is typically carried out in an aprotic solvent like THF at or below room temperature. wikipedia.orgnih.gov

Amine Functionalization and Hydrochloride Salt Formation

The introduction of an amine group at the C3 position of the tetrahydrofuran ring is a critical transformation for creating a variety of derivatives. This is often followed by conversion to a hydrochloride salt to improve handling and solubility.

The Gabriel synthesis is a robust method for transforming primary alkyl halides into primary amines, avoiding the over-alkylation often seen with direct amination. wikipedia.orgmasterorganicchemistry.com The process utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate (H₂N⁻). wikipedia.org While direct examples for this compound are not prevalent in the provided literature, the general methodology can be readily applied.

The synthesis proceeds in two main steps:

N-Alkylation: The potassium salt of phthalimide is reacted with a suitable substrate, such as a 3-halo-methoxytetrahydrofuran. The phthalimide anion acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form an N-alkylphthalimide intermediate. masterorganicchemistry.comlibretexts.org The use of solvents like dimethylformamide (DMF) is common for this step. thermofisher.com Because the nitrogen in the phthalimide is flanked by two electron-withdrawing carbonyl groups, it is significantly less nucleophilic than a typical amine, which prevents further alkylation. masterorganicchemistry.com

Deprotection: The primary amine is liberated from the N-alkylphthalimide intermediate. A common and effective method for this cleavage is the Ing-Manske procedure, which involves treatment with hydrazine (B178648) (NH₂NH₂). wikipedia.orgmasterorganicchemistry.com This reaction yields the desired primary amine along with a stable phthalhydrazide (B32825) precipitate, which can be challenging to separate. wikipedia.orgmasterorganicchemistry.com Alternatively, acidic hydrolysis can be employed, though this requires harsh conditions that may not be compatible with sensitive substrates. wikipedia.orgthermofisher.com

Due to the often harsh conditions of traditional deprotection, alternative reagents electronically similar to phthalimide, such as the sodium salt of saccharin, have been developed to allow for milder hydrolysis. wikipedia.org

The reduction of an organic azide (B81097) to a primary amine is a widely used synthetic transformation due to the high reactivity and functional group tolerance of the reaction. This strategy is applicable to the synthesis of 3-amino-methoxytetrahydrofuran from a 3-azido precursor. The azide group itself can be introduced via nucleophilic substitution from an appropriate alkyl halide. A variety of reagents can accomplish this reduction chemoselectively.

An overview of common azide reduction methods is presented below.

| Reagent System | Substrate Scope | Conditions | Notes | Citation(s) |

| FeCl₃/NaI | Aromatic and Aliphatic Azides | MeCN, reflux | Selective in the presence of nitro groups. The mechanism may involve the in-situ formation of FeI₃. | researchgate.net |

| (Me₃Si)₃SiH | General | ACCN (initiator), aqueous medium, 100°C | A radical-based transformation that works for both hydrophilic and hydrophobic substrates. | organic-chemistry.org |

| NaBH₄/CoCl₂·6H₂O | General | Water, 25°C | A catalytic heterogeneous system where a black precipitate of cobalt boride species is formed. | mdma.ch |

| Dichloroindium Hydride (InCl₂H) | General | Mild conditions | Can facilitate outstanding cyclization in specific substrates like γ-azidonitriles. | organic-chemistry.org |

Electronic factors within the substrate can influence the regioselectivity when multiple azide groups are present, a predictability that can sometimes be determined by NMR analysis of the starting material. nih.gov

Cyclization and Ring Formation Strategies

The construction of the tetrahydrofuran ring itself is a fundamental aspect of synthesizing these derivatives. Methods range from classical acid-catalyzed cyclizations to more complex strategies involving ring-opening of precursors.

The formation of a 2-methoxytetrahydrofuran (B50903), a related cyclic acetal, can be achieved through the acid-catalyzed reaction of 4-hydroxybutanal with methanol. vaia.com Acetalization is a common method for protecting aldehyde and ketone functional groups and proceeds reversibly in the presence of an acid catalyst. nih.govlibretexts.org

The mechanism involves several key steps:

Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of 4-hydroxybutanal by an acid catalyst. This increases the electrophilicity of the carbonyl carbon. vaia.comijsdr.org

Intramolecular Cyclization: The tethered hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic hemiacetal. vaia.com

Acetal Formation: The hemiacetal is then protonated at its hydroxyl group, which is subsequently eliminated as a water molecule, forming a resonance-stabilized oxonium ion. vaia.com

Methanol Addition: A molecule of methanol acts as a nucleophile, attacking the oxonium ion. vaia.com

Deprotonation: The final step is the loss of a proton from the newly added methoxy group, regenerating the acid catalyst and yielding the final product, 2-methoxytetrahydrofuran. vaia.com

This reaction can be driven to completion by removing the water that is formed, often by distillation. libretexts.org

Lewis acids can initiate the ring-opening of tetrahydrofuran and its derivatives by coordinating to the ether oxygen, which activates the C-O bond and facilitates nucleophilic attack. mdpi.comresearchgate.net This strategy can be employed to transform simpler tetrahydrofurans into more complex structures. For instance, Lewis acids like ytterbium, scandium, or lanthanum triflate can catalyze the acylative cleavage of tetrahydrofuran. researchgate.net

In a relevant synthetic strategy, 5-(indolyl)-2,3-dihydrofuran acetals undergo a Lewis acid-catalyzed intramolecular ring-opening benzannulation. nih.govnsf.gov This process results in the formation of functionalized 1-hydroxycarbazoles. nih.gov The reaction highlights how a dihydrofuran acetal, a structure related to 2-methoxytetrahydrofuran, can be opened and induced to cyclize with another part of the molecule to build complex polycyclic systems. nih.gov The cleavage of cyclic ethers with acyl chlorides can also be promoted by various Lewis acids, including CoCl₂ and nano-ZnO, to produce chloroesters, demonstrating the utility of this ring-opening approach. mdpi.com

Stereoselective Synthesis and Isolation Techniques

Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. For this compound derivatives, achieving specific stereoisomers often requires advanced synthetic methods. nih.gov Numerous strategies have been developed for the stereoselective construction of substituted tetrahydrofurans. nih.govresearchgate.net

One powerful approach is the oxonium-Prins cyclization . In this reaction, an oxonium ion is generated and subsequently trapped by a tethered alkene. For example, E-configured styrenes tethered to an oxonium ion precursor can cyclize to form 2,3-disubstituted tetrahydrofurans, with the reaction's stereochemical outcome being kinetically controlled. imperial.ac.uk

Another significant strategy involves [3+2] cycloaddition reactions . Rhodium-catalyzed reactions of diazo compounds with aldehydes and activated alkenes can generate carbonyl ylides, which then undergo cycloaddition to form the tetrahydrofuran ring. nih.gov

Furthermore, stereocenters can be installed through the functionalization of a pre-existing tetrahydrofuran ring. Asymmetric C-H bond functionalization adjacent to the ring oxygen, using rhodium catalysts, is one such method that can create C-C bonds with controlled stereochemistry. nih.gov For the synthesis of specific enantiomers, such as (R)-3-aminotetradecanoic acid, a key step involved the enantioselective reduction of a ynone to a propargylic alcohol, which then served as a chiral precursor for subsequent transformations. researchgate.net Such techniques are directly applicable to the synthesis of enantiomerically pure this compound derivatives.

The isolation of specific stereoisomers typically relies on standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), often using chiral stationary phases for the separation of enantiomers.

Control of cis-Selectivity via Hydrogenation

The control of stereochemistry is a important in the synthesis of substituted tetrahydrofurans, as the spatial arrangement of substituents significantly influences the biological properties of the molecule. One of the key transformations to establish specific stereoisomers is the hydrogenation of unsaturated precursors, such as derivatives of 2,5-dihydrofuran.

While specific studies detailing the cis-selective hydrogenation of 3-methoxy-2,5-dihydrofuran to this compound are not extensively documented in the reviewed literature, the principles of stereoselective hydrogenation of substituted furans and other cyclic alkenes are well-established. For instance, the selective hydrogenation of the furan (B31954) ring in compounds like 5-hydroxymethylfurfural (B1680220) (HMF) to produce tetrahydrofuran derivatives is an area of active research. rsc.orgrsc.org In these reactions, catalysts such as platinum on various supports (e.g., MCM-41) have been shown to be effective under mild conditions, including low hydrogen pressure and temperature, often in an aqueous medium. rsc.org

The stereochemical outcome of the hydrogenation is influenced by several factors, including the choice of catalyst, the solvent, and the steric and electronic nature of the substituents on the furan ring. For the hydrogenation of a substituted 2,5-dihydrofuran, the catalyst typically adds hydrogen to the less hindered face of the double bond, leading to a cis product. The presence of a methoxy group at the 3-position can influence the stereoselectivity of the hydrogenation by directing the approach of the catalyst.

In the broader context of synthesizing saturated cyclic molecules, rhodium-based catalysts, particularly those with cyclic(alkyl)(amino)carbene (CAAC) ligands, have demonstrated high efficiency and cis-selectivity in the hydrogenation of aromatic rings. These catalysts are notable for their tolerance of various functional groups, which is a valuable attribute in multi-step syntheses.

Purification Methodologies for Diastereomeric Mixtures

The synthesis of this compound derivatives often results in the formation of diastereomeric mixtures, especially when multiple chiral centers are present. The separation of these diastereomers is crucial for obtaining biologically active compounds in their pure form.

Common laboratory techniques for the separation of diastereomeric mixtures include:

Column Chromatography: This is the most widely used method for separating diastereomers. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical for achieving good separation. The polarity and size of the molecules, as well as their interaction with the stationary phase, determine the elution order.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure compounds, preparative HPLC is often employed. This technique offers higher resolution than standard column chromatography.

Crystallization: If one of the diastereomers is crystalline, it may be possible to selectively crystallize it from a solution, leaving the other diastereomer in the mother liquor.

Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one diastereomer in a mixture, allowing for the separation of the unreacted diastereomer. This method is particularly useful for the separation of enantiomers but can also be applied to diastereomers. For example, in the synthesis of nucleoside analogues, lipases have been used for the kinetic resolution of enantiomers of precursor molecules. nih.gov

The specific method chosen for the purification of a diastereomeric mixture of this compound derivatives will depend on the physical and chemical properties of the compounds, as well as the scale of the synthesis.

Synthesis of Specific Derivative Classes

The this compound core is a versatile building block for the synthesis of various classes of biologically active molecules.

Preparation of Nucleoside Analogues

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer therapies. The modification of the sugar moiety is a common strategy to improve the pharmacological properties of these compounds. While the direct synthesis of nucleoside analogues from a this compound precursor is not explicitly detailed in the reviewed literature, the general strategies for synthesizing modified nucleosides can be applied.

The synthesis of nucleoside analogues generally involves two main approaches:

Linear Approach: This involves the sequential modification of a pre-existing nucleoside.

Convergent Approach: This approach involves the synthesis of a modified sugar moiety and a nucleobase separately, followed by their coupling. nih.gov

For the synthesis of a nucleoside analogue containing a this compound ring, a convergent approach would likely be employed. This would involve the synthesis of an appropriately functionalized this compound derivative that can be coupled with a nucleobase. Key challenges in this synthesis include the stereoselective formation of the glycosidic bond and the separation of the resulting anomers. nih.gov

The synthesis of conformationally restricted nucleoside analogues, such as those with an exo-methylene group on the sugar ring, has also been explored as a means to influence their biological activity. nih.gov

Syntheses of Pyrazole-Fused Tetrahydrofuran Systems

Fused heterocyclic systems containing a pyrazole (B372694) ring are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.netbeilstein-journals.org The synthesis of pyrazole-fused tetrahydrofuran systems would involve the construction of a pyrazole ring onto a tetrahydrofuran scaffold.

While specific examples of the synthesis of pyrazole-fused systems directly from a this compound precursor were not found in the reviewed literature, general methods for the synthesis of fused pyrazoles can be considered. These methods often involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent synthon.

A potential synthetic route could involve the functionalization of a this compound derivative to introduce the necessary functional groups for pyrazole ring formation. For instance, a 1,3-dicarbonyl functionality could be introduced onto the tetrahydrofuran ring, which could then be reacted with a hydrazine to form the fused pyrazole system.

Formation of Iron(II) Complexes from Bromo-Methoxytetrahydrofuran Precursors

Iron(II) complexes are important in various fields, including catalysis and bioinorganic chemistry. The synthesis of iron(II) complexes with ligands derived from bromo-methoxytetrahydrofuran could lead to novel catalysts or therapeutic agents.

The synthesis of such complexes would typically involve the reaction of an iron(II) salt, such as iron(II) chloride or iron(II) triflate, with a ligand derived from bromo-methoxytetrahydrofuran. The bromo- group on the tetrahydrofuran ring could be used as a handle for further functionalization to create a chelating ligand that can coordinate to the iron center.

While the reviewed literature does not provide specific examples of the synthesis of iron(II) complexes from bromo-methoxytetrahydrofuran precursors, the general principles of coordination chemistry can be applied. The synthesis of iron(II) complexes with various organic ligands, including those containing heterocyclic moieties, is well-documented. marquette.edudoi.orgmarquette.edumdpi.com

Synthesis of Lignan (B3055560) Lactones via Tetrahydrofuran Derivatives

Lignans (B1203133) are a large class of natural products with diverse biological activities, including antiviral and antitumor properties. nih.gov Many lignans feature a tetrahydrofuran core, and their synthesis has been a subject of extensive research. researchgate.netmdpi.com

The synthesis of lignan lactones often involves the construction of a dibenzylbutyrolactone skeleton, which can then be converted to a tetrahydrofuran derivative. For example, the reduction of the lactone to a diol, followed by cyclization, can yield the tetrahydrofuran ring. mdpi.com

While the direct use of a pre-formed this compound derivative in the synthesis of lignan lactones is not a common strategy, the methoxy group is a frequent substituent on the aromatic rings of lignan precursors. The synthesis of these precursors often involves multi-step sequences that could potentially be adapted to incorporate a this compound building block.

For instance, the synthesis of (-)-hinokinin, a lignan lactone, has been achieved through a cascade reaction involving a stereoselective Michael addition. nih.gov The synthesis of other lignans, such as (-)-cubebin derivatives, has also been reported. nih.gov These synthetic strategies provide a foundation for the potential development of new routes to lignan analogues based on the this compound scaffold.

Investigation of Oxo-Carbenium Ion Formation and Reactivity

Oxocarbenium ions are pivotal reactive intermediates in the chemistry of this compound, particularly in glycosylation and functionalization reactions. wikipedia.org These ions are characterized by a positive charge delocalized between a carbon and an oxygen atom, represented by resonance structures of a carbenium ion and an oxonium ion. wikipedia.org Their formation is typically facilitated by the departure of a leaving group, such as the methoxy group from the 2-position of the tetrahydrofuran ring, a process often promoted by a Lewis acid. wikipedia.org

Computational studies, specifically using Density Functional Theory (DFT), have elucidated the mechanism of allylation reactions of furanoside derivatives like 2-methoxytetrahydrofuran. nih.govacs.org The reaction proceeds through an Sₙ1-type mechanism, which involves a slow, rate-determining ionization step to form an oxo-carbenium ion, followed by a rapid reaction with the nucleophile. acs.org

In the model reaction of 2-methoxytetrahydrofuran catalyzed by a Rhenium(V) complex, the formation of the oxo-carbenium ion is the rate-determining step, with a calculated energy barrier of 16.1 kcal/mol. nih.govacs.org This transition state (TS-2) shows a significant elongation of the C-O bond of the departing methoxy group (from 1.48 Å to 2.98 Å) and an increase in the positive charge on the anomeric carbon (C-2), confirming the development of the cationic intermediate. nih.govacs.org Once the oxo-carbenium ion is formed, the subsequent allylation with allyltrimethylsilane (B147118) is very fast, exhibiting an activation energy barrier of only 1.1 kcal/mol. nih.govacs.org This distinct two-step energy profile, with a high barrier for ionization and a low barrier for nucleophilic attack, is a hallmark of an Sₙ1 mechanism. acs.org The stereochemical outcome of such reactions, which often results in a mixture of retention and inversion products, is also characteristic of the Sₙ1 pathway, as the planar carbocation intermediate can be attacked from either face. masterorganicchemistry.com

Lewis acids are crucial for promoting a variety of transformations in this compound derivatives by facilitating the formation of the key oxo-carbenium ion intermediate. wikipedia.orgnumberanalytics.com A Lewis acid activates the substrate by coordinating to an oxygen atom, typically the ring oxygen or the oxygen of the methoxy group, which weakens the anomeric C-O bond and promotes the departure of the leaving group. wikipedia.org

The choice of Lewis acid can significantly influence the outcome and efficiency of the reaction. In a study on the transformation of 2-methoxy-4-benzyltetrahydrofuran derivatives into dibenzylbutyrolactone lignans, various Lewis acids were screened. acs.org While conventional Lewis acids like BF₃·Et₂O were ineffective, metal triflates showed varying degrees of success. acs.org Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) were found to be particularly effective, providing the desired lactone product in high yields. acs.org This highlights the role of the Lewis acid in not only enabling the reaction but also in controlling its efficiency. acs.org

Table 1: Efficacy of Various Lewis Acids in the Synthesis of Lactone 6a from 4a

| Entry | Lewis Acid (mol %) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | BF₃·Et₂O (110) | CH₂Cl₂, rt, 10 h | No reaction | acs.org |

| 2 | Zn(OTf)₂ (10) | MeOH, reflux, 10 h | <20 | acs.org |

| 3 | Cu(OTf)₂ (10) | MeOH, reflux, 10 h | 65 | acs.org |

| 4 | Sc(OTf)₃ (10) | MeOH, reflux, 10 h | 87 | acs.org |

| 5 | Yb(OTf)₃ (10) | MeOH, reflux, 10 h | 91 | acs.org |

Metal-Mediated Reactions

Research has shown that this compound can undergo ring-opening cyanation catalyzed by octacarbonyldicobalt(0) [Co₂(CO)₈]. oup.com This reaction involves a silicon-cobalt bonded complex, which facilitates the ring-opening of the tetrahydrofuran structure. oup.com

The insertion of an isocyanide, such as trimethylsilyl (B98337) isocyanide, into a metal-carbon bond is a key step in certain cobalt-catalyzed reactions. oup.com The general mechanism for this transformation is a 1,1-migratory insertion. rsc.orgresearchgate.net In this process, a coordinated isocyanide inserts into an adjacent metal-carbon σ-bond. rsc.org For a cobalt-catalyzed reaction, the proposed cycle involves the coordination of the isocyanide to the cobalt center, followed by its insertion into a cobalt-carbon or cobalt-nitrene bond, which proceeds through a metal aziridine-like transition state. researchgate.net This insertion step forms a new metal-imidoyl species, which can then undergo further reactions. rsc.org

Rhenium(V)-oxo complexes, such as Re(O)Cl₃(OPPh₃)(Me₂S), are effective catalysts for the stereoselective functionalization of furanoside derivatives. nih.govnih.govacs.org The catalytic cycle for the allylation of 2-methoxytetrahydrofuran provides a detailed example of this mechanism. nih.govacs.org

The key steps, as determined by DFT calculations, are:

Catalyst Activation : The reaction is initiated by a co-catalyst, such as Cu(OTf)₂, which displaces a ligand (Me₂S) from the pre-catalyst to form the catalytically active 12e⁻ Re(V) species. nih.govacs.org

Coordination : The active rhenium complex coordinates to the 2-methoxytetrahydrofuran substrate. nih.govacs.org

Oxo-Carbenium Ion Formation : This is the slow, rate-determining step (Sₙ1 ionization) where the Re(V) center facilitates the cleavage of the C-O bond, leading to the formation of the planar oxo-carbenium ion and an anionic rhenium complex. nih.govacs.org

Nucleophilic Attack : The oxo-carbenium ion is rapidly attacked by a soft nucleophile, such as allyltrimethylsilane. nih.govacs.org The stereoselectivity of this step is high and can be predicted by models such as the Woerpel model, generally favoring the formation of 1,3-cis-1,4-trans products. nih.govresearchgate.net

Catalyst Regeneration : The resulting trimethylsilyl cation combines with the anionic rhenium complex, and subsequent decomplexation of methoxytrimethylsilane (B155595) regenerates the active Re(V) catalyst, allowing it to re-enter the cycle. nih.govsemanticscholar.org

Table 2: Calculated Activation Energies for Key Steps in Re(V)-Catalyzed Allylation of 2-Methoxytetrahydrofuran

| Reaction Step | Description | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Ligand Exchange | Formation of active Re(V) species from pre-catalyst | 11.2 | acs.org |

| Oxo-Carbenium Formation | Rate-determining ionization of 2-methoxytetrahydrofuran | 16.1 | nih.govacs.org |

| Allylation | Nucleophilic attack of allyltrimethylsilane on the oxo-carbenium ion | 1.1 | nih.govacs.org |

| Catalyst Regeneration | Decomplexation of MeO-TMS to restore the active catalyst | 3.5 | semanticscholar.org |

Hydrogenolysis and Reduction Pathways

The cleavage of carbon-oxygen bonds and the reduction of the tetrahydrofuran ring system are fundamental processes in the chemistry of this compound derivatives. These reactions provide routes to a variety of functionalized acyclic and cyclic compounds.

Reductive Elimination Processes

Reductive elimination is a fundamental step in many organometallic catalytic cycles, involving the formation of a new bond between two ligands on a metal center, with a concomitant reduction in the metal's oxidation state. wikipedia.orglibretexts.org This process is the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org For a reductive elimination to occur, the two ligands destined to form a new bond must typically be situated in a cis orientation on the metal's coordination sphere. libretexts.orgilpi.com

While specific examples detailing the synthesis of this compound via a key reductive elimination step are not extensively documented in the provided literature, the principles of this reaction type are broadly applicable in organic synthesis. In the context of forming substituted tetrahydrofurans, a hypothetical reductive elimination step could involve a transition metal complex bearing, for example, an alkoxide and an alkyl group as cis-ligands. The elimination of these two groups would form a C-O bond and regenerate the catalytically active metal center.

The thermodynamics of the reaction play a crucial role, with the formation of stable organic products driving the process to completion. ilpi.com The choice of metal is also critical, with metals that can readily cycle between different oxidation states, such as palladium, platinum, rhodium, and iridium, being common participants in catalytic cycles involving reductive elimination. wikipedia.org The rate of reductive elimination can be influenced by factors such as the steric bulk of the ligands and the electronic properties of the metal center. scribd.com

Influence of Stereochemistry on Reaction Pathways

The stereochemical configuration of this compound derivatives exerts a profound influence on their reactivity, dictating the stereochemical outcome of subsequent transformations.

Diastereoselective Outcomes in Specific Synthetic Reactions

The synthesis of substituted tetrahydrofurans often involves the creation of multiple stereocenters. Controlling the relative and absolute stereochemistry of these centers is a significant challenge in synthetic organic chemistry. In the case of this compound derivatives, the existing stereocenters can direct the approach of incoming reagents, leading to highly diastereoselective reactions.

A notable example is the highly stereoselective glycosylation reactions of furanoside derivatives, which share the tetrahydrofuran core. acs.orgnih.gov These reactions often proceed through the formation of an oxocarbenium ion intermediate. The stereochemical outcome of the nucleophilic attack on this intermediate is governed by stereoelectronic effects, often rationalized by the Woerpel model. acs.orgnih.gov This model predicts that the preferred conformation of the oxocarbenium ion places the substituents in pseudo-axial or pseudo-equatorial positions to minimize steric interactions, thereby directing the nucleophile to attack from the less hindered face. acs.org

For instance, the rhenium-catalyzed allylation of furanoside derivatives with allyltrimethylsilane demonstrates excellent stereocontrol, affording 1,3-cis-1,4-trans products with high diastereoselectivity. acs.orgnih.gov The stereoselectivity is influenced by the orientation of substituents on the tetrahydrofuran ring. nih.gov Computational studies have shown that the synergistic cooperation of trans-substituents at the C-4 and C-5 positions can lead to almost complete diastereoselectivity. nih.gov

The following table summarizes the diastereoselective outcomes in the rhenium-catalyzed allylation of various furanoside derivatives.

| Furanoside Substrate | Nucleophile | Catalyst System | Product Stereochemistry | Diastereomeric Ratio | Reference |

| Methyl 2,3,5-tri-O-benzyl-β-D-arabinofuranoside | Allyltrimethylsilane | Oxo-Re complex, Cu(OTf)₂ | 1,3-cis | >95:5 | acs.org |

| Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside | Allyltrimethylsilane | Oxo-Re complex, Cu(OTf)₂ | 1,3-cis | >95:5 | acs.org |

| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Methallyltrimethylsilane | Oxo-Re complex, Cu(OTf)₂ | 1,3-syn | 95:5 | acs.org |

| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | 2-(Trimethylsilyl)-2,3-pentadiene | Oxo-Re complex, Cu(OTf)₂ | 1,3-syn | High | acs.org |

These examples underscore the critical role of the inherent stereochemistry of this compound precursors in directing the formation of new stereocenters, enabling the synthesis of complex molecules with high precision.

Elucidation of Relative and Absolute Stereochemistry in Derivatives

Determining the precise three-dimensional structure of this compound derivatives is fundamental to understanding their function. The stereochemistry is typically elucidated through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), and X-ray crystallography. For instance, in studies of nucleoside analogues containing a substituted tetrahydrofuran ring, the relative stereochemistry is often established by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. The absolute configuration is then typically assigned by correlation to known chiral precursors or through anomalous dispersion X-ray scattering.

Conformational Preferences of Tetrahydrofuran Rings

Unlike the more rigid six-membered pyranose rings that predominantly adopt a single chair conformation, five-membered furanose and tetrahydrofuran rings are known for their significant flexibility. nih.gov They exist in a dynamic equilibrium between multiple conformations.

The conformational behavior of the tetrahydrofuran ring in this compound is analogous to that of furanose sugars in solution. These rings are not planar but are puckered to relieve steric strain. Their conformations are often described by a pseudorotational itinerary, typically conceptualized as a two-state model where the ring populates conformations in the North (N) and South (S) regions of the pseudorotational wheel. nih.gov The exact equilibrium between these states is determined by the nature and orientation of the substituents on the ring. nih.govnih.gov This equilibrium can be experimentally investigated using NMR spectroscopy by analyzing the ³JHH coupling constants. nih.gov

Molecular Dynamics (MD) simulations have become an indispensable tool for exploring the conformational landscape of flexible molecules like this compound. mdpi.comresearchgate.net By simulating the atomic motions over time, MD can reveal the various conformations accessible to the molecule and the energetic barriers between them. mdpi.comarxiv.org These simulations provide a detailed, dynamic picture that complements the static or time-averaged information obtained from experimental methods. nih.govnih.gov For furanose rings, MD simulations using specialized force fields like GLYCAM have successfully predicted conformational populations that agree well with experimental NMR data. nih.govnih.gov These simulations can map out the entire pseudorotational pathway, sometimes revealing that a simple two-state model is insufficient and that a continuum of states may be populated. nih.gov

To provide a quantitative description of the tetrahydrofuran ring's conformation, a set of puckering parameters, most notably the Cremer-Pople parameters, are widely used. nih.govacs.org For a five-membered ring, the conformation can be described by two parameters: the puckering amplitude (q), which measures the degree of puckering, and the phase angle (φ), which describes the type of puckering (i.e., twist or envelope). nih.govresearchgate.net These parameters allow for a precise mapping of the ring's shape and are essential for comparing conformations obtained from different methods, such as X-ray crystallography and computational modeling. nih.govresearchgate.net

Table 1: Representative Puckering Parameters for Idealized Five-Membered Ring Conformations

| Conformation | Phase Angle (φ) | Description |

| Envelope (E) | 0°, 36°, 72°, etc. | Four atoms are coplanar, and one is out of the plane. |

| Twist (T) | 18°, 54°, 90°, etc. | No three atoms are coplanar; the ring has a twisted C2 symmetry axis. |

This table presents idealized values. Actual molecular conformations will have parameters that deviate from these ideal values.

Impact of Anomeric Configuration on Conformational Energy

Table 2: Influence of Anomeric Configuration on Conformational Free Energy in Model Systems

| Compound Type | Preferred Anomeric Configuration | Approximate Free Energy Difference (kcal/mol) | Primary Stabilizing Factor |

| Glucopyranose | α (axial) | ~1.0 | Anomeric Effect |

| 2-Methoxytetrahydropyran | Axial | 0.8 - 1.2 | Anomeric Effect |

| D-Glucosamine Imines | β (equatorial) | Varies | Steric Effects / Reverse Anomeric Effect |

Data is illustrative and based on general findings for pyranose and related systems. wikipedia.orgnih.gov The exact values can vary significantly with solvent and substitution.

Stereochemical Control in Catalytic Processes

The defined stereochemistry and conformational properties of this compound and its derivatives make them valuable as chiral ligands or synthons in asymmetric catalysis. The rigid, yet predictable, puckering of the tetrahydrofuran ring can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic transformations. For example, chiral tetrahydrofuran-based diols and amines have been employed as ligands in reactions such as asymmetric hydrogenation and alkylation. The specific conformation adopted by the ligand-metal complex is critical for differentiating between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer or diastereomer. The stereocenters within the this compound moiety dictate the conformational bias of the ligand, which in turn governs the stereochemical outcome of the catalytic reaction.

Woerpel Model in Glycosylation Stereocontrol

The Woerpel model provides a framework for understanding the high diastereoselectivity observed in nucleophilic additions to five-membered ring oxocarbenium ions, such as those derived from this compound. acs.orgnih.gov A central tenet of this model is the concept of "inside attack," where the nucleophile preferentially adds to the face of the oxocarbenium ion that leads to a staggered, lower-energy conformation in the product-like transition state. nih.govnih.gov

The oxocarbenium ion intermediate is not planar but adopts an envelope conformation. nih.govamanote.com Nucleophilic attack can theoretically occur from two faces: the "inside" or the "outside" of the envelope. The model posits that attack from the "inside" is favored because it avoids unfavorable eclipsing interactions that would arise from an "outside" attack. nih.gov This stereoelectronic preference has been substantiated by numerous studies on substituted tetrahydrofurans, including furanoside and nucleoside systems. amanote.comnih.gov

In the context of a glycosylation reaction with a derivative of this compound, the formation of the oxocarbenium ion at the anomeric center would be followed by nucleophilic attack. According to the Woerpel model, the stereochemical course of this attack is dictated by the conformational biases of the oxocarbenium ion, which are in turn controlled by the substituents on the tetrahydrofuran ring. acs.org For instance, in rhenium(V)-catalyzed glycosylation reactions of furanoside derivatives, the observed excellent stereoselectivities, yielding 1,3-cis-1,4-trans systems, have been explained by the Woerpel model. nih.gov However, deviations from this model can occur, particularly with electron-rich aromatic C-nucleophiles, which can lead to an equilibration at the anomeric center and the formation of 1,3-trans-1,4-cis products. acs.org

Influence of Substituent Orientation on Stereoselectivity

A key finding is that alkoxy groups at the C-3 position of the oxocarbenium ion have a strong preference for a pseudoaxial orientation. nih.gov This preference is driven by the desire to maximize electrostatic stabilization of the positively charged oxocarbenium ion. nih.govnih.gov To a lesser extent, substituents at the C-2 position tend to favor a pseudoequatorial position. The substituent at C-4 generally has a minimal impact on the conformational preference. nih.gov

In all these cases, the stereochemical outcome is a result of the nucleophile attacking the lowest energy conformer of the oxocarbenium ion via the stereoelectronically favored "inside" pathway. nih.gov The interplay of these substituent effects dictates the facial bias for the incoming nucleophile.

For a generic this compound undergoing glycosylation, the C-3 methoxy group would be expected to adopt a pseudoaxial position in the intermediate oxocarbenium ion. This, in conjunction with the orientation of any other substituents, would determine the most stable envelope conformation and consequently direct the nucleophilic attack to one face of the ring, leading to a specific stereoisomer as the major product.

The stereoselectivity can also be influenced by the nature of the nucleophile. Small nucleophiles, such as allyltrimethylsilane, have been observed to add to the same face as a C-2 substituent in some substituted oxocarbenium ions. In contrast, sterically demanding nucleophiles typically add to the face opposite the C-2 substituent. nih.gov This differential behavior is also rationalized by the "inside attack" model, where the approach of the nucleophile is considered in relation to the ground-state conformer population of the oxocarbenium ion. nih.gov

The following table summarizes the general influence of substituent orientation on the stereoselectivity of nucleophilic addition to five-membered ring oxocarbenium ions, based on studies of analogous systems.

| Substituent Position | Preferred Orientation in Oxocarbenium Ion | Influence on Stereoselectivity |

| C-3 Alkoxy | Pseudoaxial | Maximizes electrostatic stabilization, strongly directing nucleophilic attack. nih.gov |

| C-2 Substituent | Pseudoequatorial | Exerts a moderate influence on the conformational preference and stereochemical outcome. nih.gov |

| C-4 Substituent | - | Generally has little influence on the conformational preference. nih.gov |

Spectroscopic Characterization

The structural elucidation of 3-Methoxytetrahydrofuran relies on standard spectroscopic techniques, including NMR, IR, and mass spectrometry. chemix-chemistry-software.comyoutube.com

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons (a singlet, likely around 3.3-3.4 ppm), and a series of multiplets for the seven protons on the tetrahydrofuran (B95107) ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature. organicchemistrydata.org

¹³C NMR Spectroscopy : The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The methoxy carbon would appear around 55-60 ppm, while the carbons of the THF ring would resonate in the typical C-O region (approx. 60-80 ppm). organicchemistrydata.org

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong C-O stretching vibrations in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations from the alkyl and methoxy groups would appear just below 3000 cm⁻¹. chemix-chemistry-software.com

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or cleavage of the tetrahydrofuran ring. chemix-chemistry-software.com

Applications in Synthesis

Substituted tetrahydrofurans are valuable building blocks in organic synthesis. cymitquimica.com The specific structure of 3-Methoxytetrahydrofuran makes it a useful precursor for creating more complex molecules. For example, tetrahydrofuran (B95107) derivatives with various functional groups are used as key intermediates in the synthesis of HIV-1 protease inhibitors and other biologically active compounds. rsc.org The methoxy (B1213986) group at the 3-position can influence the reactivity and selectivity of reactions at other sites on the ring. Research has shown that pyrazole (B372694) derivatives containing a methoxytetrahydrofuran moiety can act as potent and selective COX-2 inhibitors. researchgate.net This highlights the potential of the this compound scaffold in medicinal chemistry for the development of novel therapeutic agents.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the use of one-dimensional (1D) and two-dimensional (2D) techniques, a detailed picture of atomic connectivity and spatial relationships can be constructed.

Application of 1D NMR (¹H, ¹³C) for Peak Assignment

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

In the ¹H NMR spectrum of 3-Methoxytetrahydrofuran, distinct signals correspond to the chemically non-equivalent protons. The protons on the tetrahydrofuran (B95107) ring and the methoxy (B1213986) group exhibit characteristic chemical shifts influenced by the electronegativity of the adjacent oxygen atoms. Protons closer to the ether oxygens are deshielded and appear at a lower field (higher ppm). For instance, the proton at the C3 position, being directly attached to the carbon bearing the methoxy group, would show a significant downfield shift. The protons on the methoxy group would appear as a sharp singlet, as they are not coupled to any other protons.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atom C3, bonded to two oxygen atoms (one from the ring and one from the methoxy group), would be the most downfield-shifted carbon of the tetrahydrofuran ring. The carbon of the methoxy group would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Proton Position | Predicted Chemical Shift (ppm) | Carbon Position | Predicted Chemical Shift (ppm) |

| H2, H5 (CH₂) | ~3.6 - 3.9 | C2, C5 (CH₂) | ~67 - 70 |

| H3 (CH) | ~3.9 - 4.1 | C3 (CH) | ~75 - 80 |

| H4 (CH₂) | ~1.8 - 2.1 | C4 (CH₂) | ~30 - 35 |

| -OCH₃ | ~3.3 | -OCH₃ | ~56 - 58 |

Utilisation of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. uni-regensburg.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show correlations between the protons on C2 and C3, as well as between the protons on C3 and C4, and C4 and C5, thus confirming the sequence of protons around the tetrahydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It allows for the unambiguous assignment of each carbon atom that has protons bonded to it. For example, the proton signal around 4.0 ppm would correlate with the carbon signal around 77 ppm, confirming this as the C3-H3 group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is particularly useful for identifying connections across quaternary carbons or heteroatoms. A key correlation in the HMBC spectrum of this compound would be between the methoxy protons (~3.3 ppm) and the C3 carbon (~77 ppm), definitively establishing the location of the methoxy substituent on the ring.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy, typically to four or five decimal places. researchgate.net This precision allows for the determination of the elemental formula of a compound. For this compound (C₅H₁₀O₂), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. This confirmation of the molecular formula is a critical step in the identification of a compound.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| C₅H₁₀O₂ | [M+H]⁺ | 103.07536 | 103.0754 |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that cause minimal fragmentation, making them ideal for determining the molecular weight of a compound. scripps.edu

Electrospray Ionization (ESI): ESI is particularly suited for polar and thermally labile molecules. nih.gov In the positive ion mode, this compound would likely be observed as the protonated molecule, [M+H]⁺, or as adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for a wide range of compounds, including those of medium to low polarity. It involves ionizing the analyte in the gas phase via a corona discharge. For this compound, APCI would also be expected to produce the protonated molecular ion [M+H]⁺, providing clear evidence of its molecular weight. The choice between ESI and APCI often depends on the chromatographic conditions and the specific instrumentation being used. scripps.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org

The IR spectrum of this compound is characterized by absorptions corresponding to its alkane and ether components. The most prominent features would be:

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on sp³-hybridized carbon atoms.

C-O Stretching: A strong, distinct absorption band in the fingerprint region, typically between 1050-1150 cm⁻¹, is indicative of the C-O stretching vibration of the ether functional group. This is often one of the most intense peaks in the spectrum for an ether.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 3000 | Strong |

| C-O Stretch | Ether (C-O-C) | 1050 - 1150 | Strong |

Chiroptical Methods for Enantiomeric Purity Assessment

Chiroptical methods are essential for distinguishing between the enantiomers of this compound, which possess identical physical properties except for their interaction with plane-polarized light.

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound in solution. When plane-polarized light passes through a solution containing an excess of one enantiomer of this compound, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

Dextrorotatory (+) enantiomer : Rotates the plane of polarized light clockwise.

Levorotatory (-) enantiomer : Rotates the plane of polarized light counter-clockwise.

The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter tube (l). libretexts.org The measurement is typically performed at a specific temperature (e.g., 20°C or 25°C) and wavelength (commonly the sodium D-line, 589 nm). libretexts.org

Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers This table presents illustrative data as specific experimental values for this compound are not available in the cited literature.

| Enantiomer | Hypothetical Specific Rotation [α]D20 | Solvent |

|---|---|---|

| (R)-3-Methoxytetrahydrofuran | Negative Value (e.g., -X°) | Chloroform |

| (S)-3-Methoxytetrahydrofuran | Positive Value (e.g., +X°) | Chloroform |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique for separating the enantiomers of a chiral compound, allowing for the precise determination of enantiomeric excess (% ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The development of a chiral HPLC method for this compound would involve screening various commercially available chiral columns, such as those based on derivatized cellulose or amylose. sigmaaldrich.comrjptonline.org The mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol, is optimized to achieve baseline separation of the two enantiomeric peaks. rsc.org

The enantiomeric excess is calculated from the integrated areas of the two peaks in the chromatogram using the following formula:

% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Table 2: Illustrative Chiral HPLC Method for this compound This table outlines a potential HPLC method. Specific conditions would require experimental optimization.

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA or similar amylose-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (tR) for (R)-enantiomer | e.g., 8.5 min |

| Hypothetical Retention Time (tR) for (S)-enantiomer | e.g., 10.2 min |

Chromatographic Purification and Monitoring Techniques

Standard chromatographic techniques are crucial for monitoring the progress of reactions that synthesize this compound and for purifying the final product.

Thin-Layer Chromatography (TLC) is a rapid and inexpensive method used to qualitatively monitor the progress of a chemical reaction. colostate.edumerckmillipore.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system.

The choice of solvent system (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether). merckmillipore.comreddit.com The polarity is adjusted to achieve a good separation between the spots corresponding to the starting materials and the desired this compound product. The spots are visualized under UV light (if the compounds are UV-active) or by staining with a chemical reagent (e.g., potassium permanganate). The retention factor (Rf) value for each spot is calculated to track the components.

Table 3: Example TLC System for Monitoring a Hypothetical Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | Potassium permanganate stain |

| Hypothetical Rf (Starting Material) | e.g., 0.5 |

| Hypothetical Rf (this compound) | e.g., 0.3 |

Flash chromatography is the standard method for purifying multigram quantities of organic compounds in a research setting. rochester.edurochester.edureachdevices.comorgsyn.org Following the synthesis of this compound, flash chromatography is employed to separate the desired product from unreacted starting materials, byproducts, and other impurities.

The technique involves packing a glass column with a stationary phase, most commonly silica gel. rochester.edureachdevices.com The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often predetermined by TLC analysis, is passed through the column under positive pressure (using compressed air or nitrogen). rochester.eduorgsyn.org The components of the mixture travel down the column at different rates based on their polarity and are collected in separate fractions. The fractions are then analyzed (typically by TLC) to identify those containing the pure this compound.

Table 4: General Protocol for Flash Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (e.g., 40-63 µm particle size) |

| Eluent | Determined by TLC (aiming for product Rf of ~0.2-0.3) rochester.edurochester.edu |

| Loading Method | The crude product is dissolved in a minimal amount of solvent and applied to the column, or adsorbed onto a small amount of silica gel (dry loading). rochester.edubiotage.com |

| Elution | Isocratic (constant eluent composition) or gradient (increasing eluent polarity) elution. rochester.edu |

| Fraction Analysis | TLC analysis of collected fractions to identify pure product. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. It is instrumental in elucidating complex reaction pathways and predicting chemical reactivity.

Mechanistic Elucidation of Catalytic Cycles

DFT calculations are crucial for mapping out the step-by-step mechanisms of catalytic cycles involving 3-Methoxytetrahydrofuran. By modeling the interactions between the substrate, catalyst, and any reagents, researchers can identify key intermediates and transition states along the reaction coordinate. For instance, in catalyzed reactions, DFT can help to understand how the catalyst activates the this compound ring, leading to subsequent bond-forming or bond-breaking events. These calculations can reveal the precise roles of different components in the catalytic system and help in optimizing reaction conditions.

Investigation of Activation Energies and Transition States

A significant application of DFT is the calculation of activation energies (ΔG‡), which are the energy barriers that must be overcome for a reaction to occur. By locating the transition state structure—the highest energy point on the reaction pathway—DFT can provide a quantitative measure of the reaction's feasibility. The geometry of the transition state itself offers insights into the nature of the bond-making and bond-breaking processes. For reactions involving this compound, these calculations can predict how substituents on the tetrahydrofuran (B95107) ring or variations in the catalyst structure might affect the reaction rate.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction Involving a Tetrahydrofuran Derivative

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial Coordination | TS1 | 12.5 |

| Ring Opening | TS2 | 20.3 |

| Product Formation | TS3 | 8.7 |

| Note: This table is illustrative and based on typical values for similar heterocyclic systems, as specific data for this compound is not available. |

Analysis of Stereoselectivity and Diastereomeric Product Ratios

Many chemical reactions can yield multiple stereoisomers. DFT calculations are particularly useful in predicting and explaining the stereochemical outcome of reactions involving chiral molecules like this compound. By comparing the activation energies of the transition states leading to different stereoisomeric products, it is possible to predict the major product. The energy difference between these competing transition states can be used to estimate the diastereomeric or enantiomeric excess. This analysis is vital for designing synthetic routes that produce a desired stereoisomer with high selectivity.

Electronic Structure Analysis

Beyond energetics and geometries, DFT provides a wealth of information about the electronic structure of molecules, which is fundamental to understanding their reactivity.

Natural Population Analysis for Charge Stabilization

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density in a molecule, assigning partial charges to each atom. In the context of reactions involving this compound, NPA can be used to analyze how charge is stabilized or destabilized in intermediates and transition states. For example, in a reaction proceeding through a cationic intermediate, NPA can quantify the positive charge on different atoms and reveal how the methoxy (B1213986) group and the tetrahydrofuran ring contribute to charge delocalization and stabilization.

Table 2: Hypothetical Natural Population Analysis Charges on Key Atoms in a Reaction Intermediate

| Atom | Charge (a.u.) |

| C1 (Carbonyl Carbon) | +0.85 |

| O (Oxygen in Ring) | -0.65 |

| C3 (Carbon with Methoxy) | +0.25 |

| O (Methoxy Oxygen) | -0.58 |

| Note: This table is illustrative and based on general principles of electronic effects in similar molecules. |

Pyramidalization of Carbon Centers during Reaction Pathways

The geometry of carbon atoms can deviate from ideal planar (sp²) or tetrahedral (sp³) hybridization during a chemical reaction. This phenomenon, known as pyramidalization, can be quantified using computational methods. In reactions involving the formation or cleavage of bonds at a carbon center in the this compound ring, analyzing the degree of pyramidalization in the transition state can provide insights into the reaction mechanism. For instance, a significant pyramidalization at a reacting carbon in the transition state can indicate the progress of rehybridization from sp² to sp³ or vice versa, offering a more detailed picture of the bond-forming or bond-breaking process.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstones of computational studies on furanose systems, offering a lens into the conformational landscape and dynamic behavior of these molecules.

The accuracy of MM and MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system. For furanose systems, including this compound, several well-established force fields such as GROMOS, CHARMM, and AMBER have been extended and parameterized. acs.orgmdpi.comnih.gov

The development of these force fields is a meticulous process that involves:

Parameterization: This step involves defining the atom types, bond lengths, bond angles, dihedral angles, and non-bonded parameters (van der Waals and electrostatic interactions) for the molecule. nih.gov For a substituted tetrahydrofuran like this compound, specific parameters for the ether linkage and the methoxy group are crucial. nih.govacs.org These parameters are often derived from high-level quantum mechanical (QM) calculations to accurately represent the molecule's potential energy surface. marcelswart.eu

Validation: Once parameterized, the force field must be rigorously validated against experimental data and QM calculations. uq.edu.au For furanose systems, this includes comparing simulated properties with known experimental values for:

Conformational Energies: The ability to reproduce the relative energies of different ring puckering conformations (e.g., envelope and twist forms) is a critical test. nih.gov

Thermodynamic Properties: Properties such as density and heat of vaporization for the pure liquid are calculated and compared with experimental data. acs.org

Solvation Free Energies: The accuracy of the force field in representing interactions with solvents, typically water, is assessed by calculating the free energy of hydration. osti.gov

A united-atom force field, GROMOS, has been specifically developed for furanose-based carbohydrates, which can be adapted for simulations of this compound. acs.org This force field was designed to reproduce the conformational properties of furanosides in aqueous solutions. acs.org Similarly, the CHARMM force field has been extended to include parameters for linear and cyclic ethers, providing a basis for modeling this compound. acs.orgillinois.edu The General Amber Force Field (gaff) has also been refined to better model substituted furanose rings by optimizing torsional parameters to reproduce pseudorotation phase angles and relative energies. mdpi.com

Below is an illustrative table of the types of parameters that are defined in a force field for a molecule like this compound.

| Parameter Type | Description | Example for this compound |

| Bond Stretching | Defines the energy required to stretch or compress a bond between two atoms. | Force constant and equilibrium bond length for a C-O bond. |

| Angle Bending | Defines the energy required to bend the angle between three connected atoms. | Force constant and equilibrium angle for a C-O-C angle. |

| Torsional Angle | Defines the energy associated with the rotation around a bond, describing different staggered and eclipsed conformations. | Potential energy profile for rotation around the C-O-methoxy bond. |

| Non-bonded | Includes van der Waals and electrostatic interactions between atoms that are not directly bonded. | Lennard-Jones parameters and partial atomic charges for each atom. |

Molecular dynamics simulations are employed to study the dynamic behavior and conformational preferences of this compound in a solvent environment, most commonly water. rsc.org These simulations solve Newton's equations of motion for each atom in the system, providing a trajectory of atomic positions and velocities over time. acs.org

From these trajectories, a wealth of information about the conformational properties can be extracted:

Ring Puckering: The tetrahydrofuran ring is not planar and exists in a continuous equilibrium between various puckered conformations, primarily envelope (Cs symmetry) and twist (C2 symmetry) forms. acs.orgrsc.org MD simulations can map the potential energy surface of this puckering and determine the most stable conformations and the energy barriers between them. researchgate.net

Pseudorotation: The interconversion between different puckered forms is often described by a pseudorotation itinerary. nih.gov Simulations can elucidate the preferred regions on the pseudorotation wheel for substituted tetrahydrofurans. The methoxy group at the 3-position is expected to influence this preference.

Solvent Effects: The explicit inclusion of solvent molecules in the simulation allows for a detailed investigation of how solute-solvent interactions, such as hydrogen bonding between the ether oxygen and water, influence the conformational equilibrium. mdpi.comsemanticscholar.org All-atom molecular dynamics simulations have been used to study the structural and dynamical behavior of the tetrahydrofuran-water binary system. osti.gov

Radial Distribution Functions (RDFs): RDFs can be calculated from the simulation trajectory to understand the local solvent structure around the this compound molecule. For instance, the RDF between the ether oxygen and water hydrogen atoms can reveal the strength and geometry of hydrogen bonding. aip.org

The following table illustrates the kind of data that can be obtained from MD simulations to characterize the conformational preferences of this compound in an aqueous solution.

| Conformational Property | Description | Expected Finding for this compound |

| Ring Conformation | The dominant puckering geometry of the tetrahydrofuran ring. | A preference for a specific envelope or twist conformation to minimize steric hindrance from the methoxy group. |

| Pseudorotation Angle | The phase angle describing the position on the pseudorotation wheel. | A specific range of phase angles would be more populated, indicating a favored conformation. |

| Solvation Shell | The arrangement and number of water molecules in the immediate vicinity of the solute. | A defined number of water molecules forming a stable solvation shell around the molecule, with specific hydrogen bonding patterns to the ether and methoxy oxygens. |

| Diffusion Coefficient | A measure of the translational mobility of the molecule within the solvent. | A value that reflects the size of the molecule and the strength of its interactions with the surrounding water molecules. |

Thermodynamic and Kinetic Modeling of Reactions

Computational chemistry is also instrumental in understanding the reactivity of this compound by modeling the thermodynamics and kinetics of its chemical transformations. stanford.edu

Thermodynamic Modeling: Thermodynamic modeling focuses on the energy changes that occur during a reaction, determining the relative stability of reactants, products, and intermediates. This is typically achieved through high-level quantum mechanical calculations, such as density functional theory (DFT).

For a given reaction of this compound, such as ether cleavage or oxidation, the following thermodynamic properties can be calculated: chemistrysteps.comresearchgate.net

Enthalpy of Reaction (ΔH): The heat absorbed or released during the reaction.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction under constant temperature and pressure.

Equilibrium Constants (Keq): Calculated from the Gibbs free energy, these constants indicate the position of the chemical equilibrium.

Kinetic Modeling: Kinetic modeling investigates the reaction pathway and the rate at which a reaction occurs. researchgate.net This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). researchgate.net

Key applications of kinetic modeling for this compound reactions include:

Reaction Mechanism Elucidation: By mapping the potential energy surface, computational methods can help to identify the most likely mechanism for a reaction, such as a ring-opening reaction or reaction with radicals. researchgate.netnih.govacs.org

Calculation of Rate Constants: Using transition state theory (TST), the rate constant (k) for an elementary reaction step can be calculated from the activation energy. kaust.edu.saresearchgate.net These calculated rate constants can be used to build kinetic models for complex reaction networks, such as those occurring in combustion or atmospheric chemistry. kaust.edu.saresearchgate.net

Solvent Effects on Reactivity: Computational models can incorporate the influence of the solvent on reaction kinetics, either explicitly by including solvent molecules in the calculation or implicitly through continuum solvation models.

An example of a reaction that can be modeled is the hydrogen abstraction by a hydroxyl radical, a key step in the atmospheric degradation of ethers. kaust.edu.sakaust.edu.saacs.org The table below shows hypothetical calculated thermodynamic and kinetic data for the abstraction of a hydrogen atom from the C2 position of this compound.

| Parameter | Value (Hypothetical) | Significance |

| ΔHrxn (kcal/mol) | -15.2 | The reaction is exothermic, releasing heat. |

| ΔGrxn (kcal/mol) | -12.5 | The reaction is spontaneous under standard conditions. |

| Ea (kcal/mol) | 5.8 | The energy barrier that must be overcome for the reaction to occur. |

| k (298 K) (cm³ molecule⁻¹ s⁻¹) | 1.5 x 10⁻¹² | The rate constant at room temperature, indicating how fast the reaction proceeds. |

Applications in Advanced Organic Synthesis and Materials Science Research

Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and functional group disposition of 3-methoxytetrahydrofuran make it an attractive starting material for the synthesis of a diverse array of complex organic molecules. Its stereocenters can be strategically incorporated into larger structures, providing precise control over the three-dimensional arrangement of atoms, a critical factor in determining biological activity and material properties.

Role in Nucleoside Analogue Construction